Sodium phosphite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

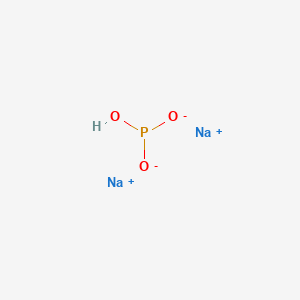

HNa2O3P |

|---|---|

Molecular Weight |

125.959 g/mol |

IUPAC Name |

disodium;hydrogen phosphite |

InChI |

InChI=1S/2Na.HO3P/c;;1-4(2)3/h;;1H/q2*+1;-2 |

InChI Key |

ZRRLFMPOAYZELW-UHFFFAOYSA-N |

Canonical SMILES |

OP([O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of Sodium Phosphite

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of sodium phosphite (B83602). Primarily focusing on disodium (B8443419) hydrogen phosphite (Na₂HPO₃) and its common pentahydrate form (Na₂HPO₃·5H₂O), this document synthesizes crystallographic, spectroscopic, and physicochemical data. Detailed experimental methodologies for its synthesis and characterization are presented to support laboratory applications. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound.

Chemical Structure and Nomenclature

Sodium phosphite is an inorganic salt of phosphorous acid. The most common form is disodium hydrogen phosphite, which exists as an anhydrous salt and various hydrates, most notably the pentahydrate.[1] The phosphite anion, [HPO₃]²⁻, is characterized by a central phosphorus atom bonded to one hydrogen and three oxygen atoms. It is important to note that the hydrogen atom is directly bonded to the phosphorus atom, rendering it non-acidic. This structural feature is a key differentiator from the phosphate (B84403) ion.

The nomenclature can sometimes be ambiguous. While "this compound" can refer to different salts, this guide will focus on the dibasic form, Na₂HPO₃.

Molecular and Structural Formula

The chemical formula for the anhydrous form is Na₂HPO₃, and for the pentahydrate, it is Na₂HPO₃·5H₂O.

dot graph { layout=neato; node [shape=circle, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#202124"];

P [label="P", pos="0,0!"]; O1 [label="O⁻", pos="-1,0.5!"]; O2 [label="O⁻", pos="1,0.5!"]; O3 [label="O", pos="0,1.5!"]; H [label="H", pos="0,-1!"];

P -- O1; P -- O2; P -- O3 [style=double]; P -- H; } DOT Caption: Ball-and-stick model of the phosphite anion [HPO₃]²⁻.

Physicochemical Properties

This compound is a white, crystalline solid that is hygroscopic and freely soluble in water.[2] It is known for its reducing properties.

Tabulated Physical and Chemical Data

| Property | Value | Form |

| Molecular Formula | Na₂HPO₃ | Anhydrous |

| Na₂HPO₃·5H₂O | Pentahydrate | |

| Molecular Weight | 125.96 g/mol | Anhydrous |

| 216.04 g/mol | Pentahydrate | |

| Appearance | White crystalline powder | Both |

| Melting Point | 53 °C (decomposes) | Pentahydrate |

| Solubility in Water | Freely soluble | Both |

| pKa of Parent Acid | pKa₁ = 1.26–1.3, pKa₂ = 6.7 (for H₃PO₃) | N/A |

| Standard Reduction Potential | E°' = -650 mV (phosphate/phosphite couple at pH 7)[2] E°' = -740 mV (phosphite/hypophosphite couple at pH 7)[2] | N/A |

Crystallographic Data

The crystal structure of both anhydrous and pentahydrated dithis compound has been determined by X-ray diffraction.

Dithis compound Pentahydrate (Na₂HPO₃·5H₂O)

The pentahydrate crystallizes in the orthorhombic system. The water molecules are integral to the crystal lattice, forming a three-dimensional hydrogen-bonded network that links the tetrahedral phosphite ions.

| Crystallographic Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pmn2₁ |

| Unit Cell Dimensions | a = 7.17 Å, b = 6.36 Å, c = 9.07 Å |

| P–O Bond Distances | One at 1.48 Å, two at 1.52 Å |

Anhydrous Dithis compound (Na₂HPO₃)

Upon dehydration, the crystal structure changes to a monoclinic system.

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 9.6987 Å, b = 6.9795 Å, c = 5.0561 Å, β = 92.37° |

Spectroscopic Properties

Spectroscopic techniques are crucial for the identification and characterization of this compound.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides insight into the bonding within the phosphite anion. The key vibrational modes are associated with the P-H and P-O bonds.

| Wavenumber (cm⁻¹) | Assignment |

| ~2321 | P-H stretch |

| ~1047 | PO₂ stretch |

| ~819 | PH₂ deformation |

Experimental Protocols

Synthesis of Dithis compound by Neutralization

This method involves the neutralization of phosphorous acid with a stoichiometric amount of sodium hydroxide (B78521).

Materials:

-

Phosphorous acid (H₃PO₃)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol (for precipitation)

Procedure:

-

Prepare a solution of phosphorous acid in deionized water.

-

In a separate beaker, prepare a solution of sodium hydroxide in deionized water. The molar ratio of NaOH to H₃PO₃ should be 2:1 for the synthesis of dithis compound.

-

Slowly add the sodium hydroxide solution to the phosphorous acid solution with constant stirring. The reaction is exothermic, and cooling may be necessary to maintain a controlled temperature.

-

Monitor the pH of the reaction mixture. The endpoint is reached when the pH is in the range of 8.0-9.5.

-

Concentrate the resulting solution by heating to induce crystallization. Alternatively, the product can be precipitated by adding a water-miscible organic solvent like ethanol.

-

Filter the precipitated crystals and wash with a small amount of cold ethanol.

-

Dry the crystals under vacuum to obtain pure dithis compound.

Characterization Protocols

³¹P NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., D₂O).

-

Instrumental Parameters: Acquire the spectrum on a high-field NMR spectrometer. Use an external reference of 85% H₃PO₄. Proton decoupling is typically employed to simplify the spectrum.

FTIR Spectroscopy:

-

Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumental Parameters: Collect the spectrum over a range of 4000-400 cm⁻¹ with a sufficient number of scans to achieve a good signal-to-noise ratio.

Raman Spectroscopy:

-

Sample Preparation: Place the solid sample directly under the laser beam of the Raman spectrometer.

-

Instrumental Parameters: Use a suitable laser excitation wavelength (e.g., 532 nm or 785 nm) and acquire the spectrum over a relevant Raman shift range.

Chemical Reactivity

Reducing Agent

This compound is a notable reducing agent due to the +3 oxidation state of phosphorus. It can reduce metal ions in solution.

Thermal Decomposition

Upon heating, this compound undergoes disproportionation to form sodium phosphate and phosphine (B1218219) gas. The pentahydrate first loses its water of crystallization starting around 53 °C.

Conclusion

This technical guide has provided a detailed examination of the chemical properties and structure of this compound, with a focus on the disodium salt. The tabulated data, structural diagrams, and experimental protocols offer a valuable resource for researchers and professionals. A thorough understanding of its properties is essential for its effective application in research and development.

References

An In-depth Technical Guide to the Synthesis and Characterization of Sodium Phosphite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of sodium phosphite (B83602) (Na₂HPO₃). It is designed to furnish researchers, scientists, and professionals in drug development with detailed methodologies and comparative data essential for their work. This document outlines the primary synthesis routes, in-depth characterization techniques, and key physicochemical properties of sodium phosphite.

Synthesis of this compound

This compound can be synthesized through several methods, with the most common being the neutralization of phosphorous acid, a metathesis reaction, and a process starting from white phosphorus.

Neutralization of Phosphorous Acid

This is the most prevalent industrial method for producing this compound. It involves the reaction of phosphorous acid (H₃PO₃) with a stoichiometric amount of sodium hydroxide (B78521) (NaOH).[1] The reaction is a straightforward acid-base neutralization.

Reaction: H₃PO₃ + 2NaOH → Na₂HPO₃ + 2H₂O[1]

-

Materials: Phosphorous acid (H₃PO₃), Sodium hydroxide (NaOH), Deionized water.

-

Procedure:

-

Prepare a solution of phosphorous acid by dissolving a known quantity in deionized water in a reaction vessel equipped with a stirrer and a cooling system.

-

Gradually add a stoichiometric amount of a concentrated sodium hydroxide solution to the phosphorous acid solution while stirring continuously.

-

Monitor the pH of the reaction mixture. The endpoint is typically in the pH range of 9-10.[1]

-

Control the temperature of the reaction, as the neutralization is exothermic. Maintain the temperature below 40°C to prevent the disproportionation of phosphorous acid.

-

Once the reaction is complete, the resulting this compound solution is concentrated by evaporation.

-

Cool the concentrated solution to induce crystallization of this compound pentahydrate (Na₂HPO₃·5H₂O).

-

Filter the crystals, wash with a small amount of cold deionized water, and dry under vacuum at a low temperature (e.g., 40-50°C) to avoid dehydration.

-

Metathesis Reaction

This method involves a double displacement reaction, typically between calcium phosphite (CaHPO₃) and sodium sulfate (B86663) (Na₂SO₄) or sodium carbonate (Na₂CO₃).[1] The insoluble calcium salt byproduct is then removed by filtration.

Reactions: CaHPO₃ + Na₂SO₄ → Na₂HPO₃ + CaSO₄(s)[1] CaHPO₃ + Na₂CO₃ → Na₂HPO₃ + CaCO₃(s)[1]

-

Materials: Calcium phosphite (CaHPO₃), Sodium sulfate (Na₂SO₄) or Sodium carbonate (Na₂CO₃), Deionized water.

-

Procedure:

-

Suspend calcium phosphite in deionized water in a reaction vessel with constant stirring.

-

Prepare a solution of either sodium sulfate or sodium carbonate in deionized water.

-

Slowly add the sodium salt solution to the calcium phosphite slurry.

-

Heat the mixture gently (e.g., to 50-60°C) to promote the reaction and precipitation of the calcium byproduct.

-

After the reaction is complete, filter the mixture to remove the insoluble calcium sulfate or calcium carbonate.

-

The filtrate, containing the aqueous solution of this compound, is then concentrated and crystallized as described in the neutralization method.

-

Synthesis from White Phosphorus

A less common but direct method involves the reaction of white phosphorus (P₄) with a concentrated solution of sodium hydroxide. This reaction is complex and can produce byproducts, including phosphine (B1218219) gas (PH₃), which is toxic and pyrophoric.[2] Therefore, this synthesis must be carried out with extreme caution in a well-ventilated fume hood.

Simplified Reaction: P₄ + 8NaOH + 4H₂O → 4Na₂HPO₃ + 6H₂

-

Materials: White phosphorus (P₄), Sodium hydroxide (NaOH), Deionized water.

-

Procedure:

-

In a three-necked flask equipped with a stirrer, reflux condenser, and a nitrogen inlet, place a concentrated solution of sodium hydroxide.

-

Carefully add small pieces of white phosphorus to the NaOH solution under a nitrogen atmosphere.

-

Heat the reaction mixture gently to initiate the reaction. The temperature should be carefully controlled, typically between 65°C and 100°C.[2]

-

The reaction can be vigorous and should be monitored closely. The evolution of phosphine gas will be observed.

-

After the phosphorus has completely reacted, the mixture is cooled.

-

The resulting solution contains this compound and potentially some sodium hypophosphite as a byproduct.

-

The solution is then filtered, concentrated, and the this compound is crystallized. Purification steps, such as recrystallization, may be necessary to achieve high purity.

-

Diagram of Synthesis Pathways

References

An In-depth Technical Guide to Sodium Phosphite Reaction Mechanisms in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms of sodium phosphite (B83602) in aqueous solutions. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter or utilize phosphite chemistry in their work. This guide covers the fundamental aqueous chemistry, key reaction pathways including oxidation and disproportionation, and relevant experimental protocols.

Fundamental Aqueous Chemistry of Sodium Phosphite

This compound (Na₂HPO₃) is the sodium salt of phosphorous acid (H₃PO₃). In aqueous solution, it dissolves to yield sodium ions (Na⁺) and the hydrogen phosphite ion (HPO₃²⁻). The chemistry of this compound in water is governed by the acid-base equilibria of phosphorous acid.

Tautomerism and Acidity

Phosphorous acid exists in two tautomeric forms: the predominant phosphonic acid form, HP(O)(OH)₂, and the minor phosphorous acid form, P(OH)₃. The equilibrium heavily favors the phosphonic acid tautomer.

Phosphorous acid is a diprotic acid, meaning it can donate two protons. The hydrogen atom bonded directly to the phosphorus atom is not readily ionizable. The relevant acid dissociation equilibria in aqueous solution are:

H₃PO₃ + H₂O ⇌ H₂PO₃⁻ + H₃O⁺, with a pKa₁ ≈ 1.3-2.0 H₂PO₃⁻ + H₂O ⇌ HPO₃²⁻ + H₃O⁺, with a pKa₂ ≈ 6.7[1]

The speciation of phosphite in aqueous solution is therefore highly dependent on the pH.

Diagram: Acid-Base Equilibria of Phosphorous Acid

Caption: Acid-base equilibria of phosphorous acid in aqueous solution.

Key Reaction Mechanisms

This compound is known for its reducing properties and can undergo several key reactions in aqueous solution, primarily oxidation and disproportionation.

Oxidation of Phosphite

The oxidation of phosphite (P(III)) to phosphate (B84403) (P(V)) is a thermodynamically favorable but often kinetically slow process.[2] Various oxidizing agents and conditions can facilitate this transformation.

One of the most effective methods for oxidizing phosphite is through an advanced oxidation process involving ultraviolet (UV) light and hydrogen peroxide (H₂O₂).[3][4][5] In this system, the photolysis of H₂O₂ generates highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents.

The proposed mechanism involves the following steps:

-

Generation of Hydroxyl Radicals: H₂O₂ + hν (UV) → 2 •OH

-

Oxidation of Phosphite: HPO₃²⁻ + •OH → HPO₃⁻• + OH⁻

-

Further Reactions: The subsequent steps are complex and can involve further radical chain reactions, ultimately leading to the formation of phosphate (PO₄³⁻).

Neither UV light nor H₂O₂ alone is sufficient to cause significant oxidation of phosphite.[3][4][5] The efficiency of the process is dependent on factors such as H₂O₂ dosage, feeding mode, and the initial pH of the solution, with an effective pH range of 5-11.[3][4][5]

Diagram: Experimental Workflow for UV/H₂O₂ Oxidation of Phosphite

Caption: A typical experimental workflow for the UV/H₂O₂ oxidation of phosphite.

Dissolved oxygen alone does not readily oxidize this compound in aqueous solution.[6] However, in the presence of sulfur dioxide, a cooperative oxidation process occurs, leading to the formation of phosphate and sulfate.[6] The proposed mechanism suggests that the oxidation of SO₂ by oxygen generates hydrogen peroxide as an intermediate, which then oxidizes the phosphite.[6] This process is effective at elevated temperatures (e.g., 80°C) and a slightly acidic pH of 4.5.[6]

Disproportionation

Disproportionation is a redox reaction where a substance is simultaneously oxidized and reduced. Phosphorous acid and its salts can undergo disproportionation, especially at elevated temperatures.

In the solid state, the thermal decomposition of this compound can lead to the formation of sodium pyrophosphate.[4] When heated in the presence of water, such as in concentrated aqueous solutions or under hydrothermal conditions, the disproportionation of phosphite can yield phosphate and phosphine (B1218219) (PH₃).[7][8]

4 H₃PO₃ → 3 H₃PO₄ + PH₃

It is important to note that phosphine is a highly toxic and flammable gas.

The disproportionation of this compound (Na₂HPO₃) is less facile than that of its acidic form (NaH₂PO₃). Na₂HPO₃ is reported to be stable up to 450°C when heated alone.[7][8] However, in the presence of compounds that release water at high temperatures, it can be oxidized to sodium pyrophosphate (Na₄P₂O₇) at temperatures below 400°C.[7][8]

Role in Drug Development and Biological Systems

While not a common reagent in drug synthesis, the chemistry of phosphites has relevance in several areas of interest to drug development professionals.

Phosphite as Ligands in Catalysis

Phosphite esters are widely used as ligands in transition metal catalysis due to their unique electronic and steric properties.[9][10][11][12][13] They are particularly effective in reactions such as hydroformylation and Heck coupling, which are important C-C bond-forming reactions in the synthesis of complex organic molecules, including pharmaceutical intermediates.[9][11][12][13] The stability of these ligands towards hydrolysis is a critical factor in their application.[13]

Biological Activity and Signaling Pathways

In biological systems, phosphite is an analog of phosphate and can interfere with phosphate metabolism and signaling pathways.[14][15][16] While plants and most microorganisms cannot utilize phosphite as a primary phosphorus source, it can be absorbed through phosphate transporters.[14] This has led to its use as a fungicide, where it is thought to disrupt the metabolism of oomycetes.[15]

Some bacteria possess enzymes, such as phosphite dehydrogenase, that can oxidize phosphite to phosphate, allowing them to use it as a phosphorus source.[1][17][18][19] The interference of phosphite with phosphate-dependent signaling pathways is an area of ongoing research and may have implications for understanding cellular regulation.[14][15][16][20] For instance, phosphite has been shown to suppress the expression of genes that are typically induced by phosphate starvation.[14]

Diagram: Conceptual Role of Phosphite in Biological Systems

Caption: Phosphite can interfere with phosphate signaling and metabolism in biological systems.

Experimental Protocols

Spectrophotometric Determination of Phosphite

A common method for the determination of phosphite in aqueous solutions involves its oxidation to phosphate, followed by the spectrophotometric measurement of a colored phosphomolybdate complex.[21][22][23][24][25]

Principle:

-

Oxidize phosphite to phosphate using an appropriate oxidizing agent (e.g., potassium permanganate (B83412) or hydrogen peroxide).

-

React the resulting phosphate with ammonium (B1175870) molybdate (B1676688) in an acidic medium to form a phosphomolybdate complex.

-

Reduce the complex with a reducing agent (e.g., ascorbic acid or stannous chloride) to form a stable, intensely colored molybdenum blue complex.

-

Measure the absorbance of the solution at a specific wavelength (typically around 880 nm) and determine the concentration using a calibration curve prepared from standard phosphate solutions.

Detailed Procedure: A detailed procedure for the spectrophotometric determination of phosphate can be found in various standard analytical chemistry protocols.[21][22][23][24][25] A flow injection analysis system can be employed for automated and sequential measurement of phosphate and total phosphate (after oxidation of phosphite).

UV/H₂O₂ Oxidation of Phosphite

Apparatus:

-

Lab-scale batch photoreactor equipped with a UV lamp (e.g., low-pressure mercury lamp emitting at 254 nm).

-

Stirring mechanism (e.g., magnetic stirrer).

-

Peristaltic pump for continuous feeding of H₂O₂.

-

pH meter.

Procedure:

-

Prepare a known concentration of this compound in deionized water.

-

Adjust the initial pH of the solution to the desired value (e.g., between 5 and 11) using dilute acid or base.[3][4][5]

-

Place the solution in the photoreactor and begin stirring.

-

Start the continuous addition of a stock H₂O₂ solution at a predetermined flow rate.

-

Simultaneously, turn on the UV lamp to initiate the reaction.

-

Collect samples at regular time intervals.

-

Analyze the samples for the concentrations of phosphite and the resulting phosphate to monitor the reaction progress.

Quantitative Data Summary

| Reaction/Process | Key Parameters | Observed Values/Conditions | Reference(s) |

| Acid-Base Equilibria | pKa₁ of H₃PO₃ | ~1.3-2.0 | [1] |

| pKa₂ of H₃PO₃ | ~6.7 | [1] | |

| UV/H₂O₂ Oxidation | Effective pH range | 5-11 | [3][4][5] |

| Reaction time for complete oxidation | ~60 minutes (for industrial wastewater) | [3][4][5] | |

| Co-oxidation with SO₂ | Temperature | 80°C | [6] |

| pH | 4.5 | [6] | |

| Thermal Disproportionation | Onset temperature for Na₂HPO₃ (alone) | > 450°C | [7][8] |

| Onset temperature for Na₂HPO₃ (with H₂O source) | < 400°C | [7][8] |

Conclusion

The aqueous chemistry of this compound is characterized by its pH-dependent speciation and its role as a reducing agent. The oxidation of phosphite to phosphate is a key reaction that can be achieved through various methods, with advanced oxidation processes like UV/H₂O₂ being particularly effective. While its direct role in drug synthesis is not widespread, the principles of phosphite chemistry are relevant to catalytic processes used in the pharmaceutical industry and in understanding biological signaling pathways. This guide provides a foundational understanding of these mechanisms and offers practical insights for researchers and professionals in related scientific fields.

References

- 1. Frontiers | The functional mechanisms of phosphite and its applications in crop plants [frontiersin.org]

- 2. sydney.edu.au [sydney.edu.au]

- 3. rsc.org [rsc.org]

- 4. Advanced oxidation of hypophosphite and phosphite using a UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mse.engineering.ucdavis.edu [mse.engineering.ucdavis.edu]

- 7. Disproportionation of hypophosphite and phosphite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. alfachemic.com [alfachemic.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 12. Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Phosphite, an Analog of Phosphate, Suppresses the Coordinated Expression of Genes under Phosphate Starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phosphite: a novel P fertilizer for weed management and pathogen control - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 17. discovery.researcher.life [discovery.researcher.life]

- 18. The mystery of phosphite – a scientific detective story | campus.kn [campus.uni-konstanz.de]

- 19. Molecular Genetic Analysis of Phosphite and Hypophosphite Oxidation by Pseudomonas stutzeri WM88 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The functional mechanisms of phosphite and its applications in crop plants - PMC [pmc.ncbi.nlm.nih.gov]

- 21. innspub.net [innspub.net]

- 22. Colourimetric determination of phosphate [wwwchem.uwimona.edu.jm]

- 23. archimer.ifremer.fr [archimer.ifremer.fr]

- 24. m.youtube.com [m.youtube.com]

- 25. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Thermal Decomposition of Sodium Phosphite to Phosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of sodium phosphite (B83602) with a focus on the generation of phosphine (B1218219). The document synthesizes available scientific literature to detail the reaction's underlying principles, experimental methodologies for its study, and quantitative data where available.

Introduction

Sodium phosphite (Na₂HPO₃) is a salt of phosphorous acid. Its thermal behavior is of interest due to the potential for disproportionation reactions that can yield phosphine (PH₃), a highly toxic but industrially significant gas. Phosphine and its derivatives are utilized in various applications, including as fumigants, in the semiconductor industry, and as intermediates in the synthesis of organophosphorus compounds, which are crucial in drug development and catalysis.[1][2] Understanding the conditions and mechanisms of phosphine evolution from this compound is critical for both its safe handling and its potential synthetic applications.

Core Principles of Thermal Decomposition

The thermal decomposition of this compound is a complex process involving disproportionation, where the phosphorus atom in the +3 oxidation state is converted to species with higher and lower oxidation states. The primary products of this decomposition are typically various sodium phosphates and, under certain conditions, phosphine.

When heated, particularly in a hot air stream at temperatures between 200-250°C, this compound can release a small amount of phosphine.[3] Above 200°C, it can also be converted into sodium pyrophosphate.[3] However, studies have shown that pure, anhydrous this compound (Na₂HPO₃) is relatively stable and may not react significantly below 450°C when heated alone.[4][5] Its reactivity is notably enhanced in the presence of compounds that release water, which can lead to oxidation to sodium pyrophosphate at temperatures below 400°C.[5]

The overall reaction can be generalized as a disproportionation where phosphite is converted to phosphate (B84403) and phosphine. However, the reaction pathway is intricate and can be influenced by the presence of other phosphorus compounds and water.

Experimental Protocols for Studying Thermal Decomposition

The investigation of the thermal decomposition of this compound involves a combination of analytical techniques to characterize the solid and gaseous products as a function of temperature.

3.1. Thermogravimetric Analysis coupled with Differential Scanning Calorimetry (TGA-DSC)

-

Objective: To determine the temperature ranges of decomposition and the associated mass changes and thermal events (endothermic or exothermic).

-

Methodology: A sample of this compound is placed in a crucible within a thermogravimetric analyzer. The sample is heated at a controlled rate (e.g., 10 °C/min) under a specific atmosphere (e.g., nitrogen or air).[4] The TGA instrument continuously measures the mass of the sample as a function of temperature, while the DSC measures the heat flow to or from the sample. Weight loss indicates the release of gaseous products like phosphine, water, or hydrogen.[6]

3.2. X-ray Diffraction (XRD)

-

Objective: To identify the crystalline phases of the solid residues at different stages of decomposition.

-

Methodology: Samples of this compound are heated to specific temperatures based on the TGA-DSC results and then cooled. The resulting solid residues are ground into a fine powder and analyzed using an X-ray diffractometer. The resulting diffraction pattern is compared with standard diffraction databases to identify the crystalline sodium phosphate species formed.[4]

3.3. ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To identify and quantify the different phosphorus species in the solid products.

-

Methodology: The solid residues from the thermal decomposition are dissolved in a suitable solvent (e.g., D₂O). The ³¹P NMR spectrum is then acquired. Different phosphorus compounds (phosphite, hypophosphite, pyrophosphate, etc.) have distinct chemical shifts, allowing for their identification and relative quantification.[4][6]

Quantitative Data on Thermal Decomposition

Quantitative data specifically for the thermal decomposition of pure this compound to phosphine is limited in the available literature. Much of the research focuses on the more reactive sodium hypophosphite (NaH₂PO₂). However, some key observations and data points can be summarized.

| Compound | Decomposition Temperature Range (°C) | Gaseous Products | Solid Products | Reference |

| This compound (Na₂HPO₃) | 200 - 250 (in hot air stream) | Phosphine (small amount) | Sodium Pyrophosphate | [3] |

| This compound (Na₂HPO₃) | > 450 (when heated alone) | - | No significant reaction | [4][5] |

| Sodium Hypophosphite (NaH₂PO₂) | Starts around 310 | Phosphine (PH₃), Hydrogen (H₂) | Sodium Pyrophosphite (Na₂H₂P₂O₅), this compound (Na₂HPO₃), Sodium Pyrophosphate (Na₄P₂O₇), Sodium Polyphosphates | [4][5] |

Note: The decomposition of sodium hypophosphite is often studied as a source of phosphine and serves as a reference for the potential reactions of related phosphorus salts.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates a typical experimental workflow for the investigation of the thermal decomposition of this compound.

Caption: Experimental workflow for studying thermal decomposition.

5.2. Proposed Disproportionation Pathway

The following diagram illustrates a simplified, proposed pathway for the disproportionation of phosphite, which is a key reaction in the thermal decomposition process leading to phosphine.

Caption: Simplified disproportionation of this compound.

Conclusion

The thermal decomposition of this compound can lead to the formation of phosphine, though it is generally less reactive in this regard compared to sodium hypophosphite. The process is complex, involving disproportionation reactions that are sensitive to temperature and the presence of other substances, particularly water. A multi-technique analytical approach, including TGA-DSC, XRD, and ³¹P NMR, is essential for a thorough understanding of the reaction pathways and product distribution. While detailed quantitative data on phosphine yield from pure this compound is not extensively documented, the established methodologies provide a clear framework for future research in this area, which is pertinent to fields ranging from materials science to pharmaceutical development.

References

- 1. sesha.org [sesha.org]

- 2. Phosphine - Wikipedia [en.wikipedia.org]

- 3. Properties and Production Principle of Sodium Phosphite_NXOCHEM [nxochem.com]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Disproportionation of hypophosphite and phosphite. | Semantic Scholar [semanticscholar.org]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to the Solubility of Sodium Phosphite in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium phosphite (B83602) in organic solvents. Recognizing the limited availability of specific quantitative data in public literature, this document focuses on equipping researchers with the foundational knowledge, detailed experimental protocols, and analytical frameworks necessary to determine solubility parameters in-house.

Introduction to Sodium Phosphite

This compound (Na₂HPO₃) is an inorganic salt with the pentahydrate form (Na₂HPO₃·5H₂O) being a common variant. It is characterized as a white crystalline powder with high solubility in water.[1] Its properties as a reducing agent and its applications in various chemical processes make it a compound of interest in diverse research and development fields, including drug development where understanding its behavior in non-aqueous environments is crucial.[1][2][3] While highly soluble in aqueous solutions, its solubility in organic solvents is significantly limited.[1]

Quantitative Solubility Data

A thorough review of current literature reveals a lack of extensive quantitative data for the solubility of this compound in a wide array of organic solvents. One source notes that this compound is insoluble in alcohol.[1] This general insolubility is characteristic of many inorganic salts in non-polar or weakly polar organic solvents. To facilitate in-house determination and standardized reporting of solubility data, the following table is provided as a template for researchers to populate with their experimentally determined values.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Polar Protic Solvents | ||||

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Polar Aprotic Solvents | ||||

| Acetone | ||||

| Acetonitrile | ||||

| Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Non-Polar Solvents | ||||

| Toluene | ||||

| Hexane | ||||

| Dichloromethane |

Experimental Protocol for Solubility Determination

The following protocol outlines a reliable method for determining the solubility of this compound in a target organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

Anhydrous this compound (Na₂HPO₃)

-

Selected Organic Solvent (analytical grade)

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., conductivity or UV-Vis after derivatization) or another suitable analytical technique such as gravimetric analysis.

Procedure:

-

Sample Preparation:

-

Add an excess amount of anhydrous this compound to a known volume of the organic solvent in a sealed container. The presence of excess solid is crucial to ensure saturation.

-

Place the sealed container in a temperature-controlled shaker set to the desired experimental temperature.

-

-

Equilibration:

-

Sample Separation:

-

After equilibration, allow the suspension to settle.

-

To separate the saturated solution from the excess solid, centrifuge the mixture at a high speed.

-

-

Quantification of Solute:

-

Carefully extract a precise volume of the clear supernatant (the saturated solution).

-

Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantify the concentration of phosphite in the diluted sample using a pre-calibrated HPLC or other appropriate analytical method.[4][5]

-

-

Data Calculation:

-

Calculate the concentration of this compound in the original saturated solution based on the dilution factor.

-

Express the solubility in the desired units, such as g/100 mL or mol/L.

-

Workflow for Experimental Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Factors Influencing Solubility of Inorganic Salts in Organic Solvents

The solubility of an inorganic salt like this compound in an organic solvent is governed by several factors:

-

Polarity of the Solvent: "Like dissolves like" is a fundamental principle. Highly polar water molecules can effectively solvate the sodium and phosphite ions. Most organic solvents have lower polarity, leading to weaker interactions with the ions and thus lower solubility.

-

Lattice Energy of the Salt: The strength of the ionic bonds in the crystal lattice of this compound must be overcome by the energy released upon solvation. A high lattice energy will generally result in lower solubility.

-

Temperature: The effect of temperature on solubility can vary. For many salts, solubility increases with temperature, but this is not universal and should be determined experimentally.

-

Presence of Water: Trace amounts of water in an organic solvent can significantly increase the solubility of an inorganic salt. It is therefore crucial to use anhydrous solvents for accurate measurements.

Considerations for Drug Development

In the context of drug development, understanding the solubility of excipients like this compound in organic solvents is critical for:

-

Formulation Development: When developing non-aqueous formulations, the solubility of all components must be known to ensure stability and homogeneity.

-

Reaction Chemistry: If this compound is used as a reagent in a synthesis carried out in an organic solvent, its solubility will directly impact reaction kinetics and yield.

-

Purification Processes: Crystallization and precipitation from organic solvents are common purification techniques. Knowledge of solubility is essential for designing these processes effectively.

Logical Relationship in Solubility-Dependent Processes

Caption: Impact of solubility on key drug development stages.

Conclusion

While readily available quantitative data on the solubility of this compound in organic solvents is scarce, this guide provides the necessary framework for researchers to generate this crucial information. By following the detailed experimental protocol and understanding the key factors influencing solubility, scientists and drug development professionals can effectively characterize the behavior of this compound in non-aqueous systems, leading to more robust and optimized processes.

References

- 1. chembk.com [chembk.com]

- 2. Properties and Production Principle of Sodium Phosphite_NXOCHEM [nxochem.com]

- 3. lookchem.com [lookchem.com]

- 4. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Sodium Phosphite as a Reducing Agent in Inorganic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium phosphite (B83602) (Na₂HPO₃) presents itself as a mild and cost-effective reducing agent for applications in inorganic synthesis. While less reactive than its close analog, sodium hypophosphite, this characteristic can be leveraged for controlled reactions where slower kinetics are desirable. This guide provides a comprehensive overview of the properties, mechanisms, and synthetic applications of sodium phosphite, with a particular focus on the synthesis of metallic nanoparticles and electroless plating. Due to the preponderance of literature on the more vigorous reducing agent, sodium hypophosphite, this document will also draw comparative data to provide a clear context for the reactivity and utility of this compound.

Introduction: Properties of this compound

This compound is the sodium salt of phosphorous acid. In the phosphite anion (HPO₃²⁻), the phosphorus atom is in the +3 oxidation state, making it a capable reducing agent as it can be oxidized to the +5 state (phosphate).[1] Its reducing strength is notably less than that of sodium hypophosphite, where phosphorus is in the +1 oxidation state. This difference in reduction potential is a key factor in its distinct applications and reaction kinetics.[2]

Key Properties:

-

Molecular Formula: Na₂HPO₃

-

Appearance: White crystalline solid

-

Solubility: Soluble in water

-

Reducing Character: Moderate reducing agent, less powerful than sodium hypophosphite.

Comparative Analysis: this compound vs. Sodium Hypophosphite

The majority of research in areas like electroless plating and nanoparticle synthesis has focused on sodium hypophosphite due to its higher reaction rates. However, understanding the differences between the two is crucial for selecting the appropriate reagent for a specific synthetic goal.

| Property | This compound (Na₂HPO₃) | Sodium Hypophosphite (NaH₂PO₂) |

| Phosphorus Oxidation State | +3 | +1 |

| Reducing Strength | Milder | Stronger |

| Reaction Kinetics | Slower | Faster |

| Primary Byproduct | Phosphate (B84403) (PO₄³⁻) | Phosphite (HPO₃²⁻), then Phosphate (PO₄³⁻) |

| Common Applications | Primarily as a ligand in coordination chemistry; limited use as a reductant | Widespread use as a reducing agent in electroless nickel plating, nanoparticle synthesis, and organic chemistry.[3][4] |

| Cost-Effectiveness | Generally cost-effective | Also cost-effective and widely available |

Applications in Inorganic Synthesis

While less documented, this compound can be employed in similar applications to sodium hypophosphite, particularly when slower, more controlled reduction is advantageous.

Synthesis of Metal Nanoparticles

The synthesis of metal nanoparticles typically involves the reduction of a metal salt precursor in the presence of a stabilizing agent. This compound can serve as the reducing agent in these systems.

General Workflow for Nanoparticle Synthesis:

Electroless Plating

Electroless plating is an autocatalytic process that deposits a layer of metal onto a substrate without the use of an external electrical current. The reducing agent in the plating bath is a critical component. While sodium hypophosphite is the industry standard, particularly for nickel-phosphorus alloys, this compound can be used, likely resulting in different deposition rates and alloy compositions.

Typical Components of an Electroless Plating Bath:

| Component | Example | Purpose |

| Metal Salt | Nickel Sulfate (NiSO₄) | Source of the metal to be deposited. |

| Reducing Agent | This compound (Na₂HPO₃) | Provides electrons for the reduction of metal ions. |

| Complexing Agent | Sodium Citrate, Lactic Acid | Controls the availability of free metal ions to prevent bath decomposition and improve deposit quality. |

| Stabilizer | Thiourea, Lead Ions | Catalytic poisons that control the reaction rate and prevent spontaneous decomposition. |

| Buffer | Sodium Acetate | Maintains the pH of the bath within the optimal range for the reaction. |

Experimental Protocols

Detailed experimental protocols using this compound as the primary reducing agent are scarce in the literature. The following protocols are based on established methods using sodium hypophosphite and have been adapted to provide a starting point for the use of this compound. Note: These are proposed protocols and will likely require optimization of parameters such as temperature, pH, and reaction time to compensate for the lower reactivity of this compound.

Proposed Protocol for the Synthesis of Gold Nanoparticles

This proposed protocol adapts a standard citrate reduction method by introducing this compound as the reducing agent.

Materials:

-

Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

-

This compound (Na₂HPO₃)

-

Trisodium (B8492382) citrate dihydrate (as a stabilizing agent)

-

Deionized water

Procedure:

-

Prepare a 1 mM solution of HAuCl₄ in deionized water.

-

In a separate flask, prepare a 0.1 M solution of this compound in deionized water.

-

Prepare a 1% (w/v) solution of trisodium citrate in deionized water.

-

To a 100 mL flask, add 50 mL of the 1 mM HAuCl₄ solution and bring to a rolling boil with vigorous stirring.

-

To the boiling solution, rapidly add 5 mL of the 1% trisodium citrate solution. The solution should change color.

-

Immediately following the citrate addition, add 1 mL of the 0.1 M this compound solution.

-

Continue to boil and stir the solution for 30 minutes. The color of the solution should change from yellow to a deep red, indicating the formation of gold nanoparticles.

-

After 30 minutes, remove the flask from the heat and allow it to cool to room temperature.

-

Characterize the resulting nanoparticle solution using UV-Vis spectroscopy (for surface plasmon resonance peak) and Transmission Electron Microscopy (TEM) (for size and morphology).

Proposed Protocol for Electroless Nickel-Phosphorus Plating

This protocol is adapted from standard electroless nickel plating procedures. A higher operating temperature and pH may be necessary to achieve a reasonable deposition rate with this compound.

Bath Formulation:

| Component | Concentration |

| Nickel Sulfate Hexahydrate | 25 g/L |

| This compound | 30 g/L |

| Lactic Acid | 25 g/L |

| Propionic Acid | 2 g/L |

| pH | 5.0 - 6.0 (Adjust with NaOH) |

| Temperature | 90 - 95 °C |

Procedure:

-

Prepare the plating bath by dissolving the components in deionized water in the order listed.

-

Adjust the pH of the bath to the desired range using a sodium hydroxide (B78521) solution.

-

Heat the bath to the operating temperature and maintain it with good agitation.

-

Properly clean and activate the substrate to be plated (e.g., a copper coupon). A common activation step for copper is a brief dip in a dilute palladium chloride solution.

-

Immerse the activated substrate in the electroless plating bath.

-

Plating will commence, as evidenced by gas evolution at the substrate surface.

-

The deposition rate can be determined gravimetrically by weighing the substrate before and after plating for a set amount of time.

-

The phosphorus content of the resulting Ni-P alloy can be determined using techniques such as Energy Dispersive X-ray Spectroscopy (EDS).

Reaction Mechanisms

The precise mechanism for metal ion reduction by phosphite is not as well-elucidated as that for hypophosphite. However, a plausible mechanism can be proposed based on the known chemistry of phosphorus oxyanions.

Established Mechanism for Hypophosphite Reduction

In the case of hypophosphite (H₂PO₂⁻), the reduction of a metal ion (M²⁺) is thought to proceed via the transfer of a hydride ion, with the hypophosphite being oxidized to phosphite (HPO₃²⁻).[5]

Proposed Mechanism for Phosphite Reduction

For the phosphite ion (HPO₃²⁻), a similar mechanism can be proposed where it is oxidized to phosphate (PO₄³⁻). The direct P-H bond in the phosphite tautomer is key to its reducing ability.

References

- 1. Phosphite (ion) - Wikipedia [en.wikipedia.org]

- 2. publications.hse.ru [publications.hse.ru]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Sodium hypophosphite - Wikipedia [en.wikipedia.org]

- 5. Catalytic Reduction of Noble Metal Salts by Sodium Hypophosphite Promoted by the Film Poly-(p-Allyl Ether Benzenesulfonic Acid) - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Bioactive Potential of Sodium Phosphite: A Technical Guide for Researchers and Drug Development Professionals

Introduction to Sodium Phosphite (B83602)

Sodium phosphite (Na₂HPO₃) is an inorganic salt of phosphorous acid. Traditionally recognized for its role in agriculture as a fungicide and biostimulant, its broader bioactive properties remain largely unexplored.[1][2] As a structural analog of sodium phosphate (B84403), this compound presents a compelling case for investigation into its potential as a modulator of phosphate-dependent biological processes. This technical guide serves to consolidate the current understanding of phosphonates as a chemical class and to provide a framework for the discovery of novel properties of this compound, with a particular focus on its potential applications in drug development.

The Phosphonate (B1237965) Framework for Novel Property Discovery

Phosphonates are a class of organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond, rendering them resistant to enzymatic and chemical degradation.[3][4] This stability, combined with their structural similarity to phosphates, makes them excellent candidates for mimicking phosphate-containing biomolecules and acting as competitive inhibitors or modulators of enzymes that recognize phosphate substrates.[3][5] The field of medicinal chemistry has successfully leveraged the phosphonate scaffold to develop a range of therapeutics, including antiviral agents (e.g., tenofovir), and enzyme inhibitors targeting phosphatases and kinases.[6][7] Investigating this compound within this framework provides a logical starting point for uncovering new bioactive properties.

Hypothesized Mechanism of Action: Competitive Enzyme Modulation

The primary hypothesized mechanism of action for this compound in a biological context is the competitive modulation of phosphate-binding enzymes. Due to its similar size and charge distribution to the phosphate dianion, phosphite can be expected to interact with the active sites of enzymes that utilize phosphate as a substrate or a cofactor. This interaction could lead to either inhibition or, in some cases, allosteric modulation of enzyme activity.

While direct inhibition data for this compound is limited, a study on Mycobacterium tuberculosis 1-deoxy-D-xylulose 5-phosphate reductoisomerase (MtDXR) demonstrated that phosphite dianion acts as a non-essential activator, increasing the catalytic efficiency (kcat/Km) of the enzyme.[6] This finding highlights that the interaction of phosphite with enzyme active sites can lead to outcomes beyond simple inhibition.

Potential Signaling Pathway Interference

Given that extracellular phosphate (Pi) is a known signaling molecule that can influence cellular processes through specific pathways, it is plausible that this compound could interfere with these signaling cascades.[1][3] In mammalian cells, the type III sodium-phosphate cotransporter PiT-1 acts as a sensor for extracellular Pi levels.[8][9][10] Increased extracellular Pi can trigger a signaling cascade involving the activation of the Raf/MEK/ERK pathway, which in turn regulates gene expression related to cell growth and proliferation.[8][9][11]

As a phosphate analog, this compound could potentially interact with PiT-1, either competitively blocking the binding of phosphate or inducing a conformational change that leads to an aberrant downstream signal. This could result in the modulation of the ERK signaling pathway, with potential therapeutic implications in diseases characterized by dysregulated cell proliferation.

Hypothesized interference of this compound with the PiT-1-mediated ERK signaling pathway.

Quantitative Data Summary

The following tables summarize the known quantitative effect of this compound on enzyme activity and provide representative inhibitory data for other phosphate analogs and simple phosphonates to serve as a reference for potential efficacy.

| Compound | Target Enzyme | Effect | Quantitative Value | Reference |

| This compound | M. tuberculosis DXP Reductoisomerase (MtDXR) | Non-essential activator | ~5-fold increase in kcat/Km | [6] |

Table 1: Quantitative Effect of this compound on Enzyme Activity

| Compound | Target Enzyme | Inhibition Type | IC50 / Ki | Reference |

| Sodium Orthovanadate | Protein Tyrosine Phosphatases | Competitive | IC50 = 148.7 µM (for NO production) | [12] |

| Sodium Orthovanadate | Wheat Germ Acid Phosphatase | Competitive | - | [8] |

| Molybdate | Vigna aconitifolia Acid Phosphatase | Mixed | - | [13] |

| Ferric Ion | Vigna aconitifolia Acid Phosphatase | Mixed | - | [13] |

| Phosphate | Vigna aconitifolia Acid Phosphatase | Competitive | - | [13] |

| Phenylphosphonic acid | Prostatic Acid Phosphatase | - | IC50 = 2.90 µM (for hPAP) | [14] |

Table 2: Representative Inhibitory Data for Phosphate Analogs and a Simple Phosphonate (Note: This data is for comparative purposes to illustrate the potential range of activity for phosphate mimics.)

Experimental Protocols for Investigating Novel Properties

The following protocols are designed to enable the screening and characterization of this compound's effects on key enzyme classes involved in cellular signaling.

Protocol 1: In Vitro Phosphatase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on the activity of a generic acid or alkaline phosphatase.

Materials:

-

Phosphatase enzyme (e.g., calf intestinal alkaline phosphatase or potato acid phosphatase)

-

p-Nitrophenyl phosphate (pNPP) substrate solution (10 mM in appropriate buffer)

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.5 for alkaline phosphatase; 0.1 M sodium acetate, pH 5.0 for acid phosphatase)

-

This compound stock solution (1 M in assay buffer)

-

Stop solution (3 M NaOH)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer to achieve a range of final concentrations (e.g., 0 mM to 100 mM).

-

In a 96-well plate, add 50 µL of each this compound dilution to triplicate wells. Include wells with buffer only as a no-inhibitor control.

-

Add 25 µL of the phosphatase enzyme solution (diluted in assay buffer to a concentration that gives a linear reaction rate) to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 25 µL of the pNPP substrate solution to each well.

-

Incubate the plate at 37°C for 15-30 minutes (the time should be optimized to ensure the reaction remains in the linear range).

-

Stop the reaction by adding 50 µL of the stop solution to each well.

-

Read the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Workflow for the in vitro phosphatase inhibition assay.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory potential of this compound against a protein kinase using a luminescence-based ATP detection assay.

Materials:

-

Kinase enzyme (e.g., a recombinant tyrosine or serine/threonine kinase)

-

Kinase substrate (a peptide or protein recognized by the kinase)

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP solution (at a concentration near the Km for the specific kinase)

-

This compound stock solution (1 M in kinase assay buffer)

-

ADP-Glo™ Kinase Assay kit (or similar luminescence-based ADP detection system)

-

White, opaque 96-well microplate

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

To the wells of a white microplate, add the kinase, substrate, and this compound dilutions. Include appropriate controls (no inhibitor, no enzyme).

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the kinase reaction by adding the ATP solution.

-

Incubate the reaction for a predetermined time (e.g., 60 minutes) at the optimal temperature for the kinase.

-

Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by a kinase detection reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction.

-

Measure the luminescence using a luminometer.

-

The amount of ADP produced is proportional to the kinase activity. Calculate the percentage of inhibition for each this compound concentration.

-

Determine the IC50 value as described in Protocol 1.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. taiwania.ntu.edu.tw [taiwania.ntu.edu.tw]

- 5. Effects of ATP or phosphate on passive rubidium fluxes mediated by Na-K-ATPase reconstituted into phospholipid vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Phosphate in a Multistep Enzymatic Reaction: Reactions of the Substrate and Intermediate in Pieces - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oligoethylene Phosphoramidate‐Based Kinase Inhibitor Prodrugs – Solubility, Enzyme Inhibition, and Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Additional Method for Analyzing the Reversible Inhibition of an Enzyme Using Acid Phosphatase as a Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ホスファターゼ阻害剤カクテル [sigmaaldrich.com]

- 11. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. Phosphatase inhibition by sodium orthovanadate displays anti-inflammatory action by suppressing AKT-IKKβ signaling in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The inhibitory effect of metals and other ions on acid phosphatase activity from Vigna aconitifolia seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of atp or phosphate on passive rubidium fluxes mediated by Na-K-ATPase reconstituted into phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Sodium Phosphite: History, Synthesis, and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and synthesis of sodium phosphite (B83602) (Na₂HPO₃). While the fungicidal properties of phosphites, discovered in the 1970s, are widely recognized, the initial synthesis and characterization of sodium phosphite can be traced back to the mid-19th century. This document delves into the foundational work on phosphorous acid and its salts, outlines both historical and contemporary synthesis methodologies, and presents key quantitative data in a structured format. Detailed experimental protocols and process diagrams are included to facilitate a deeper understanding for research and development professionals.

Introduction

This compound, the sodium salt of phosphorous acid, is a compound with a rich history intertwined with the development of phosphorus chemistry. While its modern applications are extensive, particularly in agriculture as a fungicide and biostimulant, its origins lie in the fundamental chemical explorations of the 19th century. This guide aims to provide a detailed technical account of the journey of this compound from its early discovery to its current production methods.

History and Discovery

The direct attribution of the "discovery" of this compound to a single individual is not explicitly documented in readily available historical records. However, the foundational work that enabled its synthesis and characterization was conducted by the French chemist Charles-Adolphe Wurtz in the 1840s. Wurtz undertook extensive research on the constitution of phosphorous acid and hypophosphorous acid, publishing his findings in the esteemed journal Annales de Chimie et de Physique. His work laid the groundwork for understanding the nature of these acids and their corresponding salts. It is within the context of this research that the preparation of various phosphite salts, including this compound, was first systematically investigated.

The timeline of the discovery and application of phosphites can be summarized as follows:

-

Mid-19th Century: Charles-Adolphe Wurtz conducts foundational research on phosphorous and hypophosphorous acids, leading to the first systematic preparations of their salts, including this compound.

-

1930s: Initial investigations into the use of phosphites as a source of phosphorus for crops begin.[1]

-

1970s: Scientists at Rhone-Poulenc in France discover the fungicidal properties of phosphonate (B1237965) salts, particularly against Oomycete fungi.[2] This discovery marks a significant turning point in the agricultural use of phosphites.

-

Late 20th Century to Present: Widespread integration of phosphite-based products into agricultural disease management programs.[1]

Synthesis of this compound

The synthesis of this compound can be broadly categorized into historical laboratory-scale preparations and modern industrial production methods.

Historical Synthesis (mid-19th Century)

Logical Relationship of Historical Synthesis:

Caption: Probable 19th-century synthesis of this compound.

Experimental Protocol: Reconstructed 19th-Century Synthesis

-

Preparation of Phosphorous Acid: In a well-ventilated apparatus, slowly add phosphorus trichloride (B1173362) (PCl₃) to an excess of cold water. The reaction is highly exothermic and produces hydrochloric acid (HCl) as a byproduct.

Reaction: PCl₃ + 3H₂O → H₃PO₃ + 3HCl

-

Neutralization: To the resulting solution of phosphorous acid, gradually add a solution of sodium carbonate (Na₂CO₃) until effervescence ceases. This indicates that the acid has been neutralized.

Reaction: H₃PO₃ + Na₂CO₃ → Na₂HPO₃ + H₂O + CO₂

-

Isolation: The resulting solution would then be concentrated by gentle heating to encourage crystallization of this compound. The crystals would be collected and dried.

Modern Industrial Synthesis

Modern industrial production of this compound typically employs two primary methods: neutralization and metathesis.

3.2.1. Neutralization Method

This method is a refinement of the historical synthesis and is widely used in industrial production.

Experimental Workflow: Neutralization Method

References

An In-depth Technical Guide to Understanding the Oxidation States of Phosphorus in Sodium Phosphite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the oxidation states of phosphorus in sodium phosphite (B83602). Through a combination of theoretical principles and experimental data, this document elucidates the electronic environment of phosphorus in this compound.

Theoretical Determination of Phosphorus Oxidation State

The oxidation state of an atom in a compound represents its degree of oxidation. It is determined by the number of electrons it has lost or gained. In sodium phosphite, the oxidation state of phosphorus can be determined by applying the principles of charge neutrality to its chemical formula.

This compound typically exists in a hydrated form, disodium (B8443419) hydrogen phosphite pentahydrate (Na₂HPO₃·5H₂O), and an anhydrous form (Na₂HPO₃). The phosphite ion is represented as HPO₃²⁻. To determine the oxidation state of phosphorus, we can use the following rules:

-

The oxidation state of an alkali metal (Group 1) like sodium (Na) is +1.

-

The oxidation state of hydrogen (H) is typically +1 when bonded to nonmetals.

-

The oxidation state of oxygen (O) is usually -2.

-

The sum of the oxidation states of all atoms in a neutral compound is zero.

-

The sum of the oxidation states of all atoms in a polyatomic ion is equal to the charge of the ion.

For the phosphite ion (HPO₃²⁻):

(Oxidation state of H) + (Oxidation state of P) + 3 * (Oxidation state of O) = -2 (+1) + (Oxidation state of P) + 3 * (-2) = -2 +1 + (Oxidation state of P) - 6 = -2 (Oxidation state of P) - 5 = -2 Oxidation state of P = +3

Therefore, the theoretical oxidation state of phosphorus in the phosphite ion, and consequently in this compound, is +3 .[1]

Experimental Verification of the +3 Oxidation State

The +3 oxidation state of phosphorus in this compound can be experimentally verified using various spectroscopic and crystallographic techniques. These methods provide insights into the electronic structure and bonding environment of the phosphorus atom.

Data Presentation

The following table summarizes the key quantitative data obtained from experimental analyses that support the +3 oxidation state of phosphorus in this compound and related phosphite compounds.

| Parameter | Value | Technique | Reference Compound |

| X-ray Photoelectron Spectroscopy (XPS) | |||

| P 2p Binding Energy | ~132.9 eV | XPS | Triisopropyl phosphite |

| X-ray Diffraction (XRD) | Anhydrous this compound (Na₂HPO₃) | ||

| Crystal System | Monoclinic | XRD | Anhydrous this compound (Na₂HPO₃)[2] |

| Space Group | P2₁/n | XRD | Anhydrous this compound (Na₂HPO₃)[2] |

| P-O Bond Lengths | 1.48 Å, 1.52 Å | XRD | Anhydrous this compound (Na₂HPO₃)[2] |

| Raman Spectroscopy | This compound Dibasic Pentahydrate | ||

| Prominent Raman Peak | 874 cm⁻¹ | Raman | Phosphite ion in solution[3] |

Mandatory Visualization

The following diagram illustrates the logical workflow for determining the oxidation state of phosphorus in this compound, combining theoretical calculation with experimental verification.

Experimental Protocols

Detailed methodologies for the key experimental techniques used to characterize the oxidation state of phosphorus in this compound are provided below.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Objective: To determine the binding energy of the P 2p core level electrons in this compound. This binding energy is characteristic of the +3 oxidation state.

Methodology:

-

Sample Preparation:

-

A small amount of high-purity this compound powder is pressed into a clean indium foil.[4][5]

-

Alternatively, the powder can be mounted on a sample holder using double-sided conductive carbon tape.

-

The sample is then introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument. To minimize surface contamination, the sample should be handled with clean, powder-free gloves and tweezers.[4]

-

-

Instrumentation and Data Acquisition:

-

An XPS instrument equipped with a monochromatic Al Kα X-ray source (1486.6 eV) is typically used.[6][7]

-

A survey scan is first performed to identify all elements present on the surface.

-

High-resolution spectra are then acquired for the P 2p region.

-

The pass energy of the analyzer is set to a low value (e.g., 20 eV) for high-resolution scans to improve energy resolution.

-

Charge compensation using a low-energy electron flood gun is employed to prevent surface charging of the insulating this compound sample.

-

-

Data Analysis:

-

The binding energy scale is calibrated by setting the adventitious C 1s peak to 284.8 eV.

-

The high-resolution P 2p spectrum is then analyzed. The binding energy of the P 2p peak is determined. A binding energy of approximately 132.9 eV for a phosphite (PO₃) compound is indicative of a +3 oxidation state.[8]

-

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR spectroscopy is a powerful technique for providing information about the chemical environment of phosphorus atoms in a molecule.

Objective: To measure the chemical shift of the phosphorus nucleus in this compound. The chemical shift value is characteristic of the phosphorus oxidation state and its local bonding environment.

Methodology:

-

Sample Preparation:

-

A solution of this compound is prepared by dissolving a known amount of the salt in a suitable solvent, typically deionized water or D₂O.

-

An external standard, such as 85% phosphoric acid (H₃PO₄), is used for referencing the chemical shift to 0 ppm.[9] The standard can be placed in a sealed capillary tube and inserted into the NMR tube containing the sample solution.

-

-

Instrumentation and Data Acquisition:

-

A high-field NMR spectrometer is used.

-

A broadband probe tuned to the ³¹P frequency is employed.

-

A one-pulse sequence with proton decoupling is typically used to acquire the spectrum.[9]

-

Key acquisition parameters include the pulse width (calibrated for a 90° pulse), relaxation delay (set to at least 5 times the longest T₁ relaxation time for quantitative measurements), and the number of scans (to achieve an adequate signal-to-noise ratio).

-

-

Data Analysis:

-

The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum.

-

The spectrum is phased and baseline corrected.

-

The chemical shift of the phosphorus signal is referenced to the external standard (0 ppm). The chemical shift for phosphites is expected in a distinct region of the ³¹P NMR spectrum, which helps in confirming the +3 oxidation state.

-

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular vibrations and crystal structure of a material.

Objective: To obtain the Raman spectrum of this compound and identify the characteristic vibrational modes of the phosphite ion.

Methodology:

-

Sample Preparation:

-

A small amount of solid this compound powder is placed on a microscope slide or in a sample holder. No special sample preparation is typically required for solid samples.[10]

-

-

Instrumentation and Data Acquisition:

-

A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.[11]

-

The laser is focused onto the sample using a microscope objective.

-

The scattered light is collected in a backscattering geometry.

-

The acquisition time and laser power are optimized to obtain a good quality spectrum without causing sample degradation.

-

The spectrometer is calibrated using a known standard, such as a silicon wafer.[11]

-

-

Data Analysis:

-

The obtained Raman spectrum is processed to remove any background fluorescence.

-

The positions (in cm⁻¹) and relative intensities of the Raman bands are determined.

-

The observed vibrational modes are assigned to the specific bonds and functional groups within the phosphite ion. The characteristic P-H and P-O stretching and bending modes in the Raman spectrum confirm the presence of the phosphite species. For the phosphite ion in solution, a prominent band is observed around 874 cm⁻¹.[3]

-

This comprehensive guide provides the theoretical basis and experimental framework for understanding and verifying the +3 oxidation state of phosphorus in this compound, catering to the needs of researchers and professionals in the chemical and pharmaceutical sciences.

References

- 1. Properties and Production Principle of Sodium Phosphite_NXOCHEM [nxochem.com]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. Sample Preparation | West Campus Materials Characterization Core [ywcmatsci.yale.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. diva-portal.org [diva-portal.org]

- 8. scispace.com [scispace.com]

- 9. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 10. Differentiation of inorganic salts using Raman spectroscopy | Metrohm [metrohm.com]

- 11. ejm.copernicus.org [ejm.copernicus.org]

The Role of Sodium Phosphite in Prebiotic Chemistry: A Technical Guide

An in-depth exploration of phosphite's role as a key phosphorylating agent in the origin of life, detailing its reactivity, formation of essential biomolecules, and the experimental evidence supporting its significance.

Executive Summary

The "phosphate problem" in prebiotic chemistry—the low solubility and reactivity of the most abundant phosphorus mineral, apatite—has long been a hurdle in understanding the origins of essential phosphorylated biomolecules like nucleotides and phospholipids (B1166683). A compelling solution to this problem lies with reduced forms of phosphorus, particularly phosphite (B83602) (HPO₃²⁻). Delivered to the early Earth via meteorites or formed through geochemical reduction, phosphite is significantly more soluble and reactive than phosphate (B84403). This guide provides a technical overview of the critical role of sodium phosphite in prebiotic phosphorylation. It details the reaction pathways, experimental protocols, and quantitative outcomes that demonstrate phosphite's capacity to form organophosphorus compounds under plausible early Earth conditions, paving a viable route toward the building blocks of life.

The Prebiotic Phosphorus Problem and Phosphite as a Solution

Phosphorus is fundamental to all known life, forming the backbone of DNA and RNA, constituting the hydrophilic heads of phospholipids in cell membranes, and driving metabolism in the form of ATP.[1][2][3] However, the primary terrestrial source of phosphorus, the mineral apatite (a calcium phosphate), is notoriously insoluble and unreactive in aqueous environments.[4][5] This conundrum has led researchers to explore alternative, more reactive phosphorus sources that could have been available on the prebiotic Earth.

Reduced phosphorus compounds, such as phosphite, have emerged as a highly plausible alternative.[1][4] Evidence suggests that phosphite was present on the early Earth, delivered by meteorites containing the mineral schreibersite ((Fe,Ni)₃P), which releases phosphite upon corrosion in water, or formed by processes like volcanic lightning reducing phosphates.[1][4][6][7] Crucially, phosphite salts are about 1000 times more soluble than their phosphate counterparts and exhibit greater reactivity as phosphorylating agents.[4]

Phosphorylation of Prebiotic Molecules with this compound

Experimental studies have demonstrated that this compound and other phosphite salts can effectively phosphorylate a range of prebiotic organic molecules under mild, geochemically plausible conditions.

Phosphorylation of Nucleosides

The formation of nucleotides is a critical step towards the origin of RNA and DNA. Ammonium (B1175870) phosphite has been shown to readily react with nucleosides like uridine (B1682114) to form nucleoside-phosphites (H-phosphonates) when heated, under conditions where ammonium phosphate is unreactive.[4] The presence of condensing agents like urea (B33335) can significantly enhance the reaction yields.[4][8]

A proposed pathway involves the initial formation of a nucleoside phosphite, which can then be thermally condensed to form dimers linked by an H-phosphonate diester bond.[4][9] While the monomeric nucleoside H-phosphonates are resistant to oxidation, the H-phosphonate diester linkage is readily oxidized to a stable phosphodiester bond by mild agents like Fe³⁺ or hydrogen peroxide, which were likely present on the early Earth.[4][9]

Logical Relationship: From Phosphite to Nucleotides

References

- 1. Rethinking early Earth phosphorus geochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prebiotic Chemistry of Phosphite: Mild Thermal Routes to Form Condensed-P Energy Currency Molecules Leading Up to the Formation of Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impacting the Origin of Life: the Case for Phosphorus | STScI [stsci.edu]

- 4. Phosphorus in prebiotic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prebiotic chemistry: a review of nucleoside phosphorylation and polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

A Guide to the Spectroscopic Analysis of Sodium Phosphite (Na₂HPO₃)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction